N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
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Overview
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a diethylsulfamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide typically involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is carried out in dimethylformamide (DMF) as the solvent under relatively mild conditions, yielding high purity products .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar coupling agents and solvents, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzothiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antibacterial properties, showing activity against various bacterial strains.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of luminescent materials for white light emission.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. In antibacterial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer research, it inhibits cell proliferation by interfering with DNA replication and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-[4-(benzothiazol-2-yl)phenyl]-octanamide: Similar structure but different functional groups, used in luminescent applications.
N’-(1,3-benzothiazol-2-yl)-arylamides: A class of compounds with antibacterial properties.
Uniqueness
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is unique due to its combination of the benzothiazole moiety and the diethylsulfamoyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-15-11-17(12-16-20)23(28)25-19-13-9-18(10-14-19)24-26-21-7-5-6-8-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZKEGQTKJTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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